molecular formula C22H14Cl2O B14657954 5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran

5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran

Katalognummer: B14657954
Molekulargewicht: 365.2 g/mol
InChI-Schlüssel: XPOHRDTYPXDAGK-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran is a complex organic compound that belongs to the benzofuran family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound, known for its biological activities.

    2-(4-Chlorostyryl)benzofuran: A similar compound with a different substitution pattern.

    4-(4-Chlorostyryl)phenylbenzofuran: Another similar compound with variations in the substitution pattern.

Uniqueness

5-Chloro-2-(4-(4-chlorostyryl)phenyl)benzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C22H14Cl2O

Molekulargewicht

365.2 g/mol

IUPAC-Name

5-chloro-2-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-1-benzofuran

InChI

InChI=1S/C22H14Cl2O/c23-19-9-5-16(6-10-19)2-1-15-3-7-17(8-4-15)22-14-18-13-20(24)11-12-21(18)25-22/h1-14H/b2-1+

InChI-Schlüssel

XPOHRDTYPXDAGK-OWOJBTEDSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)C3=CC4=C(O3)C=CC(=C4)Cl

Kanonische SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)C3=CC4=C(O3)C=CC(=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.